![molecular formula C17H22N4O4 B7494572 N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide is a compound that belongs to the class of hydrazide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response. Inhibition of COX-2 activity results in a decrease in the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are known to play a crucial role in the inflammatory response. Moreover, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It exhibits significant anti-inflammatory and analgesic activities, which makes it a potential candidate for drug development. However, it also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Moreover, its pharmacokinetic and pharmacodynamic properties need to be studied in detail.
未来方向
There are several future directions for the study of N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide. Firstly, its mechanism of action needs to be elucidated in detail. Secondly, its pharmacokinetic and pharmacodynamic properties need to be studied in detail to determine its potential as a drug candidate. Thirdly, its efficacy and safety need to be evaluated in animal models and clinical trials. Fourthly, its potential applications in the treatment of various diseases such as cancer, inflammation, and pain need to be explored. Finally, its structure-activity relationship (SAR) needs to be studied to design more potent and selective analogs.
合成方法
The synthesis of N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide involves the reaction of 2-pyrazoline-1-carboxylic acid hydrazide with 4-ethoxyphenacyl bromide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-(4-ethoxyphenoxy)propanoic acid chloride to yield the final product.
科学研究应用
N-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit significant anti-inflammatory and analgesic activities. It also possesses antitumor activity against various cancer cell lines. Moreover, it has been found to possess antifungal and antibacterial activities.
属性
IUPAC Name |
N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-24-14-6-8-15(9-7-14)25-13(3)17(23)20-19-16(22)12(2)21-11-5-10-18-21/h5-13H,4H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMDSBZGKJMYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

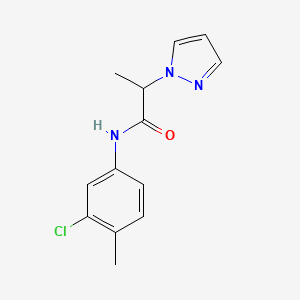
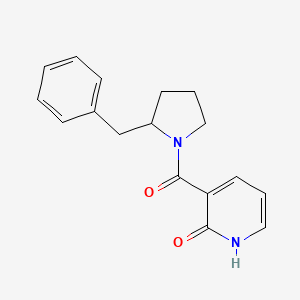
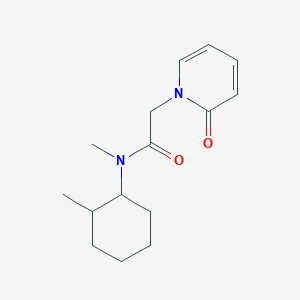

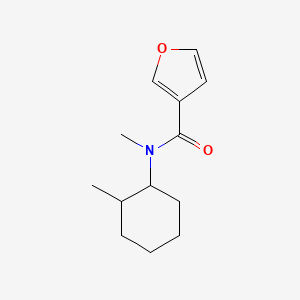
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
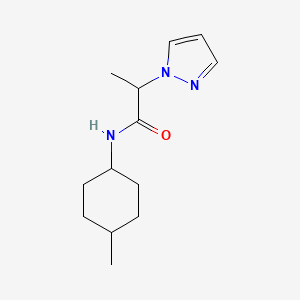

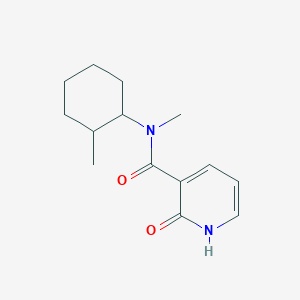
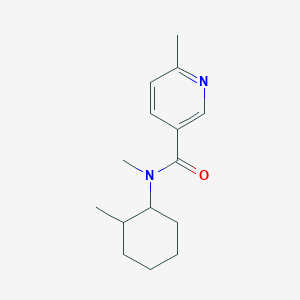
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)